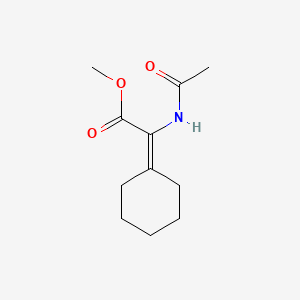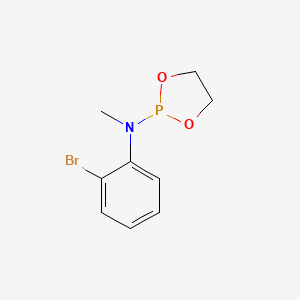
N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine is an organophosphorus compound characterized by the presence of a bromophenyl group attached to a dioxaphospholan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of 2-bromophenylamine with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride and an appropriate alcohol to form the dioxaphospholan ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-product formation.
化学反应分析
Types of Reactions
N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the dioxaphospholan ring can coordinate with metal ions, influencing catalytic activity. The compound’s effects are mediated through these interactions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine
- N-(2-Chlorophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine
- N-(2-Fluorophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
属性
CAS 编号 |
88127-66-6 |
|---|---|
分子式 |
C9H11BrNO2P |
分子量 |
276.07 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C9H11BrNO2P/c1-11(14-12-6-7-13-14)9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |
InChI 键 |
INLJZRAVGJVGID-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1Br)P2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)
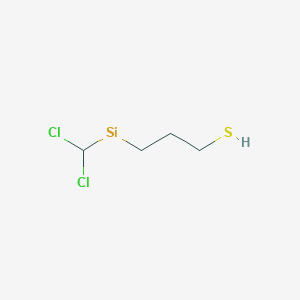
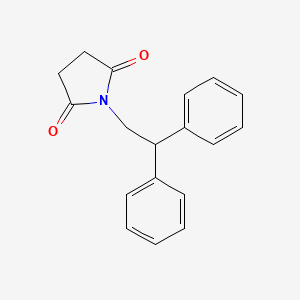
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)
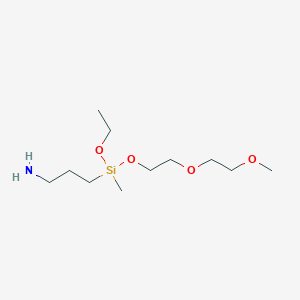
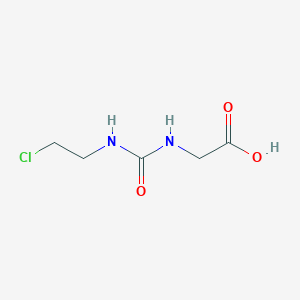
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)
![1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14401454.png)

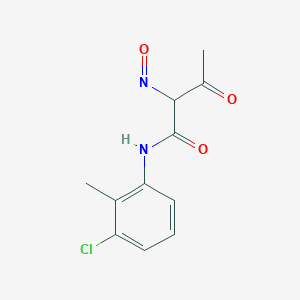
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
